N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
This compound features a thiazole core linked to a 3-chlorophenyl-substituted piperazine moiety via a 2-oxoethyl chain, with a furan-2-carboxamide group at the thiazol-2-yl position.
Properties
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-14-3-1-4-16(11-14)24-6-8-25(9-7-24)18(26)12-15-13-29-20(22-15)23-19(27)17-5-2-10-28-17/h1-5,10-11,13H,6-9,12H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHUOAAEXPDUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Biochemical Pathways
Dopamine plays a significant role in the CNS where it influences a variety of behaviors, including mood, reward, and motor control.
Biological Activity
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activity, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological properties, including synthesized derivatives, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 445.89 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN5O4 |
| Molecular Weight | 445.89936 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(C)c1ccc(cc1C(=O)NCC(=O)N2CCN(CC2)c3cccc(Cl)c3)N+=O |
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, characterized by:
- Cell Cycle Arrest : Studies have shown that certain derivatives induce cell cycle arrest at the S and G2/M phases in various cancer cell lines, including MCF-7 and HepG2 cells .
- Apoptotic Pathways : The increase in the Bax/Bcl-2 ratio and activation of caspase 9 suggest that these compounds trigger apoptotic pathways leading to cell death .
Anticancer Activity
A notable study evaluated the cytotoxicity of various thiazole-based compounds against cancer cell lines. The results indicated that specific derivatives of thiazole exhibited high selectivity for cancer cells over normal cells:
- IC50 Values : Compounds demonstrated varying IC50 values, with some as low as , indicating potent activity against HepG2 cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 4e | 5.36 | HepG2 |
| Compound 4i | 2.32 | MCF-7 |
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the piperazine ring and incorporation of different substituents significantly affect biological activity. For example, replacing phenyl moieties with more lipophilic groups has been shown to enhance anticancer properties .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Anticancer Properties : Demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanisms Inducing Apoptosis : Involvement of apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins.
- Potential for Further Development : The compound's structure suggests avenues for further research into its efficacy and safety as a therapeutic agent.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed potent inhibition of cancer cell proliferation in vitro. The mechanism is believed to involve the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .
Antimicrobial Effects
Another area of interest is the antimicrobial properties of this compound. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial activity. A recent investigation highlighted that modifications to the thiazole structure enhanced its efficacy against various bacterial strains, suggesting that similar modifications to this compound could yield potent antimicrobial agents .
Neurological Disorders
The piperazine moiety in the compound is associated with neuropharmacological effects. Compounds containing piperazine have been explored for their potential in treating disorders such as anxiety and depression. A case study illustrated that piperazine derivatives could modulate serotonin receptors, leading to anxiolytic effects . This suggests that this compound may also have therapeutic potential in treating neurological disorders.
Antidiabetic Activity
Recent research has indicated that thiazole-based compounds can exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells. A study conducted on a series of thiazole derivatives reported significant reductions in blood glucose levels in diabetic models . This positions this compound as a potential candidate for diabetes management.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Thiazole Derivatives with Piperazine Moieties
Compounds sharing the thiazole-piperazine-carboxamide scaffold but differing in substituents include:
*Calculated based on molecular formula.
Key Observations :
- The target compound uniquely combines a meta-chlorophenyl group on piperazine with a furan carboxamide, distinguishing it from para-substituted analogs like compound 14 .
- Piperazine substituents (e.g., chlorophenyl vs. methoxyphenyl) significantly influence physicochemical properties such as polarity and solubility, as seen in melting point variations (e.g., 282–283°C for 14 vs. 281–282°C for 16) .
Benzothiazole vs. Thiazole Derivatives
Key Observations :
- Benzothiazole derivatives like 5c show marked antiproliferative activity, attributed to sulfonamide groups enhancing cellular uptake . The target compound ’s furan carboxamide may offer similar advantages but with distinct electronic effects.
Functional Comparison: Pharmacological and Physicochemical Properties
Bioavailability Enhancement (P-gp Inhibition)
Antiproliferative Activity
- Chlorinated Arylsulfonamides (e.g., 5c, 5d, 5j): Demonstrated potent antiproliferative effects, with 5c (4-chlorophenyl) and 5d (2,5-dichlorophenyl) highlighted for further study .
- Target Compound : The 3-chlorophenyl group may confer similar cytotoxicity, though the absence of a sulfonamide moiety could alter target specificity.
Table 1: Physicochemical Properties of Selected Compounds
| Compound ID | Melting Point (°C) | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | N/A | ~437.9 | 3-Chlorophenyl, furan carboxamide |
| 14 | 282–283 | 426.96 | 4-Chlorophenyl, acetamide |
| 5c | 165–167 | 430.0 | Benzothiazole, sulfonamide |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions:
Piperazine Intermediate : React 3-chlorophenylpiperazine with a sulfonyl chloride or carbonyl derivative to form a functionalized piperazine intermediate (e.g., via amidation or alkylation) .
Thiazole-Furan Assembly : Couple the piperazine intermediate with a thiazole-furan precursor using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
Purification : Recrystallize the final product from methanol or ethanol to achieve >95% purity (confirmed by HPLC) .
- Key Parameters : Optimize reaction time (6–12 hr) and temperature (60–80°C) to suppress side reactions like furan ring oxidation .
Q. How can structural confirmation be reliably performed for this compound?
- Analytical Workflow :
- NMR : Analyze and NMR spectra for characteristic peaks:
- Thiazole C-H protons at δ 7.5–8.0 ppm (doublet, ) .
- Piperazine N-CH signals at δ 2.5–3.5 ppm (broad singlet) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 515.6 (calculated) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine chair conformation) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on piperazine or thiazole) affect biological activity?
- SAR Insights :
- Piperazine Modifications : Replacing 3-chlorophenyl with 2-methoxyphenyl reduces D receptor binding affinity by 3-fold (IC: 5.46 µM vs. 12.3 µM) .
- Thiazole Substitution : Adding a methyl group to the thiazole ring enhances metabolic stability (t in liver microsomes: 45 min → 90 min) .
- Experimental Design : Use in vitro assays (e.g., radioligand binding for receptor affinity) paired with molecular docking to validate SAR hypotheses .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
- Chiral Resolution :
- Use (R)- or (S)-BINAP ligands in asymmetric alkylation reactions to isolate enantiomers (e.g., 85% ee via HPLC with a Chiralpak AD-H column) .
- Impact on Activity : (R)-enantiomers show 10× higher selectivity for serotonin receptors (5-HT vs. 5-HT) .
Q. What strategies resolve contradictions in reported biological data (e.g., IC variability)?
- Root Causes :
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH alters receptor binding kinetics .
- Compound Purity : Impurities >5% (e.g., unreacted piperazine intermediates) skew dose-response curves .
- Mitigation : Standardize assays using WHO-recommended protocols and validate purity via orthogonal methods (NMR + LC-MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
